2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c21-20(22,23)15-4-3-5-17(12-15)25-8-10-26(11-9-25)18(28)13-16-14-29-19(24-16)27-6-1-2-7-27/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRRCJQKLDXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrole moiety : Contributes to the compound's ability to interact with biological targets.
- Thiazole ring : Known for its role in various pharmacological activities.
- Piperazine group : Often associated with psychoactive and neuropharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties often demonstrate significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key regulatory proteins such as CDK1, leading to G2/M phase arrest .
Neuropharmacological Effects
The piperazine component is linked to neuroactive properties, making these compounds potential candidates for treating neurological disorders. Studies have indicated that related compounds can modulate neurotransmitter systems, suggesting possible applications in anxiety and depression treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Proteins : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : The presence of the pyrrole moiety may enhance apoptotic signaling pathways.
- Interaction with Receptors : The piperazine group allows for interaction with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 394.43 g/mol. The structure includes a thiazole ring, a pyrrole moiety, and a piperazine group, which are known to contribute to various biological activities.
Antimicrobial Properties
Research has indicated that derivatives of thiazole and pyrrole exhibit significant antimicrobial activity. For instance, compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl) have been evaluated for their effectiveness against various bacterial strains. Studies show that these compounds can inhibit the growth of pathogens, making them candidates for developing new antibiotics .
Anticancer Activity
The compound has been explored for its anticancer potential. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that such compounds may interact with specific proteins involved in cancer progression, indicating their potential as lead molecules in cancer therapy .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, which could lead to applications in treating mood disorders .
Case Study 1: Antimicrobial Evaluation
In a study published in Molecules, a series of thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting that similar compounds like 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone could be effective antimicrobial agents .
Case Study 2: Anticancer Research
A research article focused on novel thiazole-based compounds reported on their cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability after treatment with synthesized compounds. Results demonstrated that specific structural modifications led to enhanced potency against breast cancer cells, highlighting the therapeutic potential of thiazole-containing compounds .
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole-pyrrole core followed by coupling with the substituted piperazine moiety. A common approach includes:
- Thiazole ring formation : Cyclocondensation of α-haloketones with thioamides or thioureas under reflux in ethanol or acetic acid .
- Piperazine coupling : Nucleophilic substitution or amidation reactions using activated intermediates (e.g., chloroacetyl derivatives) under inert atmospheres. For example, ethyl 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetate derivatives are synthesized via refluxing with aryl isocyanates in anhydrous solvents (yields >90%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms the presence of the pyrrole (δ 6.5–7.0 ppm), thiazole (δ 7.5–8.5 ppm), and trifluoromethyl (δ -60–-70 ppm in 19F NMR) groups .
- X-ray crystallography : The CCP4 suite (e.g., REFMAC5 for refinement) resolves 3D structures, particularly for verifying piperazine conformation and hydrogen bonding. Monoclinic crystal systems (space group P21/c) are common for similar compounds, with unit cell parameters a ≈ 6.0 Å, b ≈ 18.7 Å, c ≈ 14.9 Å .
- Mass spectrometry : ESI-MS ([M+H]+ peaks at m/z 450–550) confirms molecular weight .
Q. What in vitro assays are recommended for preliminary biological screening?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC50 calculations .
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization) targeting the trifluoromethylphenyl-piperazine moiety, which often interacts with serotonin or dopamine receptors .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Software like AutoDock Vina models interactions between the piperazine-thiazole scaffold and target proteins (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while the pyrrole may form π-π interactions .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the phenyl ring improve receptor affinity .
- MD simulations : GROMACS evaluates compound stability in binding pockets over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activities across assays?
- Assay standardization : Control for cell line variability (e.g., metabolic activity differences in MCF-7 vs. HepG2) and compound stability (e.g., degradation in DMSO stocks over 48 hours) .
- Metabolite profiling : LC-MS identifies active metabolites that may explain divergent results .
- Orthogonal assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .
Q. What are the challenges in determining the compound’s pharmacokinetic profile, and how are they addressed?
- Solubility : The trifluoromethyl group reduces aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoformulations for in vivo studies .
- Metabolic stability : Liver microsome assays (human/rat) identify rapid degradation sites. Methylation of the pyrrole nitrogen may reduce CYP450-mediated oxidation .
- BBB permeability : Parallel artificial membrane permeability assays (PAMPA) predict CNS penetration, critical for neurotargeted applications .
Q. How does the compound’s structural flexibility impact its binding to dynamic protein targets?
- Piperazine conformation : X-ray data shows the piperazine ring adopts a chair or boat conformation depending on substituents, affecting receptor fit .
- Thiazole-pyrrole torsion : Variable dihedral angles (10°–30°) modulate interactions with ATP-binding pockets in kinases .
- Fluorine interactions : 19F NMR monitors trifluoromethyl group dynamics in binding pockets, revealing entropy-driven binding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
